![molecular formula C41H28N2O7 B14208854 4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid} CAS No. 824944-55-0](/img/structure/B14208854.png)
4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbonyl group flanked by two benzoic acid moieties, each linked to a biphenyl structure through an amide bond. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} typically involves multi-step organic reactions One common method starts with the preparation of the biphenyl-4-carbonyl chloride, which is then reacted with 4-aminobenzoic acid under controlled conditions to form the amide bond
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
化学反应分析
Types of Reactions
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用机制
The mechanism by which 4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} exerts its effects involves interactions with various molecular targets. The compound’s amide bonds and aromatic rings allow it to form hydrogen bonds and π-π interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and cellular processes.
相似化合物的比较
Similar Compounds
4,4’-Diaminodiphenylmethane: Shares structural similarities but lacks the carbonyl and benzoic acid groups.
Benzidine: Contains biphenyl units but differs in functional groups and overall structure.
4,4’-Methylenedianiline: Similar in having aromatic amine groups but differs in the linking moiety.
Uniqueness
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} is unique due to its combination of carbonyl, amide, and benzoic acid functionalities, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in multiple types of chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds.
属性
CAS 编号 |
824944-55-0 |
|---|---|
分子式 |
C41H28N2O7 |
分子量 |
660.7 g/mol |
IUPAC 名称 |
4-[4-carboxy-3-[(4-phenylbenzoyl)amino]benzoyl]-2-[(4-phenylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C41H28N2O7/c44-37(31-19-21-33(40(47)48)35(23-31)42-38(45)29-15-11-27(12-16-29)25-7-3-1-4-8-25)32-20-22-34(41(49)50)36(24-32)43-39(46)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24H,(H,42,45)(H,43,46)(H,47,48)(H,49,50) |
InChI 键 |
RMQPMEFZBMHJGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(=O)C4=CC(=C(C=C4)C(=O)O)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208779.png)
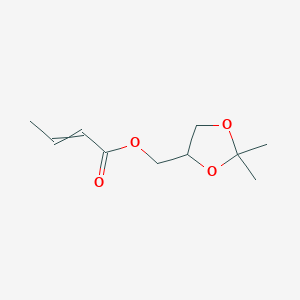
![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)
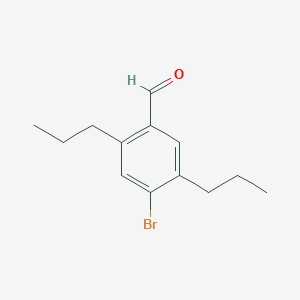
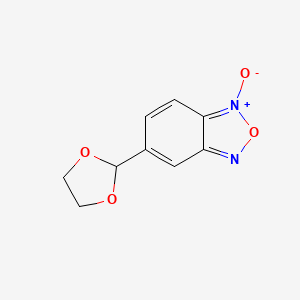
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)
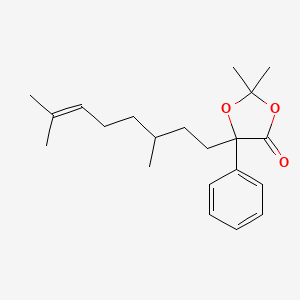
![2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14208828.png)

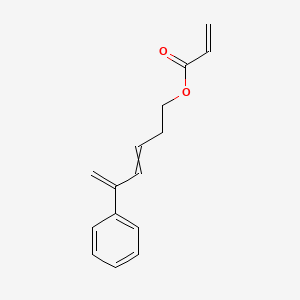

![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
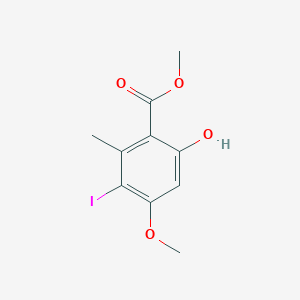
![2-Chloro-5-{[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14208861.png)
